N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide”, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase, which has been used primarily as an antidepressant and anxiolytic medication1.
Synthesis Analysis
The synthesis analysis of this compound is not available in the retrieved data. However, it’s worth noting that these types of compounds often have diverse applications in various fields23.Molecular Structure Analysis
The molecular formula of a similar compound, “N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide”, is C12H11N3O4, and its molecular weight is 261.2371.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved data. However, compounds of this nature often have diverse applications in scientific research24.Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the retrieved data. However, a related compound, “N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide”, has a molecular formula of C19H17N3O5 and a molecular weight of 367.3615.Safety And Hazards
The safety and hazards associated with this specific compound are not available in the retrieved data.
Future Directions
The future directions for this compound are not available in the retrieved data. However, compounds of this nature often have potential for scientific research and diverse applications in various fields26.
Please note that this analysis is based on the available data and may not fully represent the specific compound you’re interested in. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-cyclopentyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c17-14(20)13-12(10-7-3-4-8-11(10)23-13)19-16(22)15(21)18-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,17,20)(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDOWQUWENBBCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.